![molecular formula C17H14Cl2N2O2 B2410300 (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide CAS No. 496036-86-3](/img/structure/B2410300.png)
(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide
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Overview
Description
(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis . This compound features a conjugated system with both amide and alkene functionalities, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 4-(acetylamino)aniline with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Formation of the Enamide: The resulting amide is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the alkene functionality. This step is typically performed under inert atmosphere conditions to avoid oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkene to an alkane.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound’s conjugated system allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide: shares similarities with other enamides, such as:
Uniqueness
- Stability and Reactivity : The compound’s unique conjugated system provides a balance of stability and reactivity, making it particularly useful in organic synthesis .
- Functional Groups : The presence of both amide and alkene functionalities allows for diverse chemical transformations and applications.
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(2,6-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11(22)20-12-5-7-13(8-6-12)21-17(23)10-9-14-15(18)3-2-4-16(14)19/h2-10H,1H3,(H,20,22)(H,21,23)/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQUOPADWGLGQK-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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